N-(3-hydroxyphenyl)-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-hydroxyphenyl)-3,4,5-trimethoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with hydroxy and methoxy groups
Mechanism of Action
Target of Action
Similar compounds such as am404, a paracetamol metabolite, have been shown to target the transient receptor potential vanilloid type 1 (trpv1) and the cannabinoid receptor type 1 (cb1) .
Mode of Action
Based on the similar compound am404, it might exert its pharmacological effects in immune cells
Biochemical Pathways
Related compounds like am404 have been shown to inhibit prostaglandin synthesis in activated microglia by inhibiting cox activity . This suggests that N-(3-hydroxyphenyl)-3,4,5-trimethoxybenzamide might also influence similar pathways.
Pharmacokinetics
Related compounds have been shown to undergo metabolism by the host and residing intestinal microbiota, which causes conjugations and structural modifications of the compounds
Result of Action
Related compounds like am404 have been shown to inhibit the production of inflammatory mediators of the arachidonic acid pathway in activated microglia . This suggests that this compound might also have anti-inflammatory effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect its bioavailability and effectiveness
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxyphenyl)-3,4,5-trimethoxybenzamide typically involves the reaction of 3-hydroxyaniline with 3,4,5-trimethoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and solvents that can be easily recycled also contributes to the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxyphenyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of a quinone derivative.
Reduction: Formation of N-(3-hydroxyphenyl)-3,4,5-trimethoxybenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific properties, such as thermal stability and electrical conductivity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide
- N-(3-methoxyphenyl)-3,4,5-trimethoxybenzamide
- N-(3-hydroxyphenyl)-4-methoxybenzamide
Uniqueness
N-(3-hydroxyphenyl)-3,4,5-trimethoxybenzamide is unique due to the specific positioning of the hydroxy and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The presence of multiple methoxy groups can enhance its solubility in organic solvents and its ability to cross biological membranes, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(3-hydroxyphenyl)-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5/c1-20-13-7-10(8-14(21-2)15(13)22-3)16(19)17-11-5-4-6-12(18)9-11/h4-9,18H,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHJCUNJWNGEAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.